molecular formula C7H9BrClFN2 B1384796 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1936131-35-9

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No. B1384796
M. Wt: 255.51 g/mol
InChI Key: HKMCSYUMBAOADI-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H9BrClFN2 . It has a molecular weight of 255.51 g/mol . The compound is related to 1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H . This indicates the connectivity and hydrogen placement in the molecule. The compound has a canonical SMILES representation as CC(C1=C(C=C(C=N1)Br)F)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.51 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 253.96217 g/mol . The topological polar surface area is 38.9 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Chemoselective Functionalization

Research on similar compounds, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential of these compounds in chemoselective functionalization. This process involves selective reactions at specific sites within a molecule, often using catalysts like palladium and bases. Such functionalization is a crucial step in the synthesis of complex organic compounds, including pharmaceuticals and materials (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiofluorination and Palladium-Catalyzed Amination

The synthesis of 2-amino-5-[18F]fluoropyridines via radiofluorination and palladium-catalyzed amination is another application. This process is critical in the development of radiolabeled compounds for diagnostic imaging and medical research, particularly in positron emission tomography (PET) (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Synthesis of Complex Molecules

Compounds like 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride can be intermediates in the synthesis of more complex molecules. For instance, the transformation of various pyridine derivatives through reactions like Suzuki coupling demonstrates the versatility and utility of these compounds in creating structurally diverse and functionally rich molecules for various applications in medicinal chemistry and materials science (Sutherland & Gallagher, 2003).

Development of Novel Ligands

These compounds can also be used in the development of novel ligands for metal complexes, which have applications ranging from catalysis to materials science. The design and synthesis of hexadentate tripodal amine phenol ligand complexes of group 13 metals, for example, showcase the potential of these compounds in creating sophisticated coordination compounds (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMCSYUMBAOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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